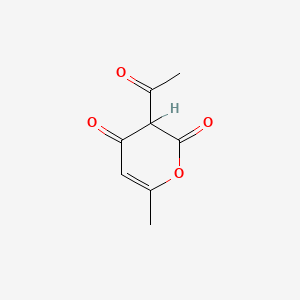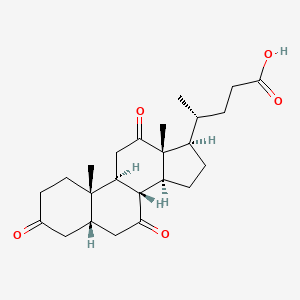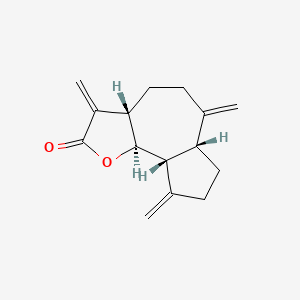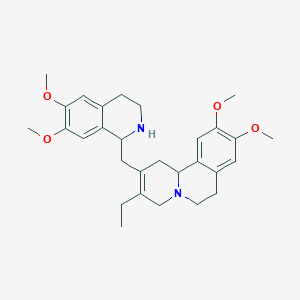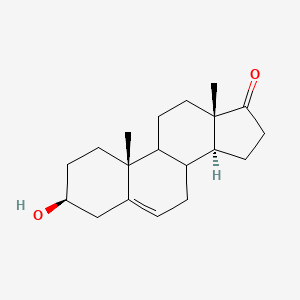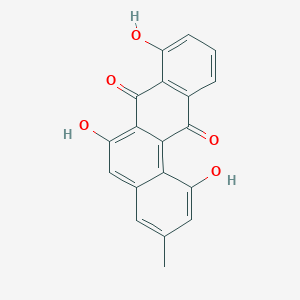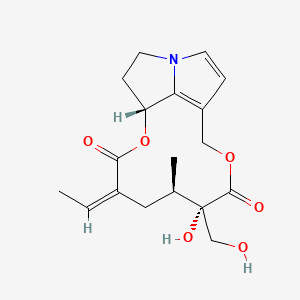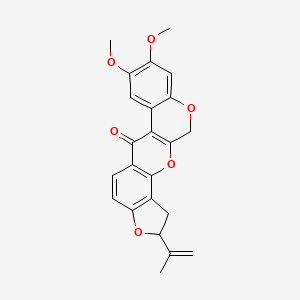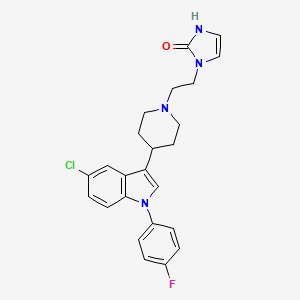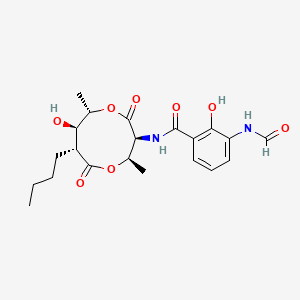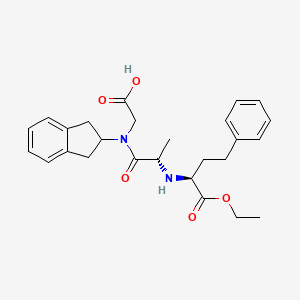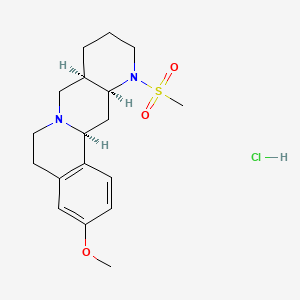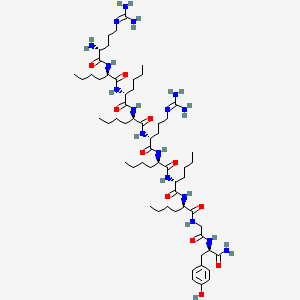
Désacétylcéfotaxime
Vue d'ensemble
Description
La désacétylcéfotaxime (sel de potassium) est un métabolite actif de l’antibiotique céphalosporine céfotaxime. Elle est connue pour ses propriétés antimicrobiennes efficaces et est utilisée dans divers contextes cliniques pour traiter les infections causées par une large gamme de bactéries .
Applications De Recherche Scientifique
Desacetylcefotaxime has a wide range of scientific research applications:
Mécanisme D'action
La désacétylcéfotaxime exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines liant la pénicilline (PBP) dans la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycane, ce qui est essentiel à l’intégrité de la paroi cellulaire. Cela conduit à la lyse et à la mort de la cellule bactérienne . Les cibles moléculaires comprennent les PBP telles que la PBP Ib et la PBP III .
Analyse Biochimique
Biochemical Properties
Desacetylcefotaxime exhibits potent antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms. It interacts with various enzymes, particularly β-lactamases, which it inhibits effectively. This inhibition is crucial as it prevents the degradation of the antibiotic, thereby enhancing its efficacy . Desacetylcefotaxime also interacts with penicillin-binding proteins (PBPs) in bacterial cell walls, disrupting cell wall synthesis and leading to bacterial cell death .
Cellular Effects
Desacetylcefotaxime impacts various cellular processes, particularly in bacterial cells. It inhibits cell wall synthesis by binding to PBPs, leading to cell lysis and death . In mammalian cells, desacetylcefotaxime has been shown to affect the gut microbiota, particularly by reducing the population of beneficial bacteria such as bifidobacteria and bacteroides . This alteration in gut flora can influence cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, desacetylcefotaxime exerts its effects primarily through the inhibition of PBPs, which are essential for bacterial cell wall synthesis . This inhibition leads to the accumulation of peptidoglycan precursors, triggering autolytic enzymes that degrade the cell wall, resulting in bacterial cell death. Additionally, desacetylcefotaxime is stable against many β-lactamases, which enhances its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desacetylcefotaxime have been observed to change over time. It maintains effective antimicrobial plasma and tissue concentrations following therapeutic administration . The stability of desacetylcefotaxime allows it to persist in plasma at concentrations exceeding the minimum inhibitory concentration (MIC) for many pathogens for extended periods . This prolonged activity is beneficial for sustained antibacterial effects.
Dosage Effects in Animal Models
In animal models, the effects of desacetylcefotaxime vary with different dosages. Higher doses have been associated with increased antibacterial activity but also with potential toxic effects . Studies have shown that desacetylcefotaxime can cause alterations in gut microbiota and may lead to Clostridium difficile infection at high doses . Therefore, careful dosage management is essential to balance efficacy and safety.
Metabolic Pathways
Desacetylcefotaxime is primarily metabolized in the liver, where it is formed from cefotaxime through enzymatic hydrolysis . The metabolic pathway involves the conversion of cefotaxime to desacetylcefotaxime, which is then further metabolized to desacetylcefotaxime lactone and other metabolites . These reactions are crucial for the drug’s pharmacokinetics and overall efficacy.
Transport and Distribution
Desacetylcefotaxime is distributed within the body through the bloodstream, with a significant portion bound to plasma proteins . It exhibits good penetration into body fluids and tissues, including the cerebrospinal fluid . The clearance of desacetylcefotaxime is primarily renal, with a clearance rate of 10.5 L/h . This efficient distribution and clearance are vital for its therapeutic effects.
Subcellular Localization
The subcellular localization of desacetylcefotaxime is primarily within the bacterial cell wall, where it exerts its antibacterial effects . In mammalian cells, it is distributed in the cytoplasm and extracellular fluids. The targeting of desacetylcefotaxime to specific cellular compartments is essential for its function and efficacy in treating bacterial infections.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La désacétylcéfotaxime est généralement synthétisée par hydrolyse de la céfotaxime. Le processus implique l’élimination du groupe acétyle de la céfotaxime, ce qui conduit à la formation de this compound. Les conditions de réaction comprennent souvent l’utilisation d’enzymes spécifiques ou de réactifs chimiques qui facilitent le processus d’hydrolyse .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique une hydrolyse à grande échelle de la céfotaxime dans des conditions contrôlées. Le processus est optimisé pour assurer un rendement élevé et la pureté du produit final. L’utilisation de techniques avancées de chromatographie, telles que la chromatographie liquide à ultra haute performance (UHPLC), est courante pour séparer et purifier la this compound du mélange réactionnel .
Analyse Des Réactions Chimiques
Types de réactions
La désacétylcéfotaxime subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, mais elles impliquent souvent des températures et des niveaux de pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound qui peuvent avoir des propriétés antimicrobiennes ou des profils pharmacocinétiques différents .
Applications de la recherche scientifique
La this compound a un large éventail d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
La this compound est unique en raison de sa stabilité contre les β-lactamases et de sa demi-vie d’élimination prolongée par rapport à la céfotaxime. Cela permet des intervalles de dosage plus longs et une efficacité thérapeutique accrue .
Propriétés
Numéro CAS |
66340-28-1 |
|---|---|
Formule moléculaire |
C14H15N5O6S2 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1 |
Clé InChI |
FHYWAOQGXIZAAF-RWFJUVPESA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
SMILES isomérique |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
66340-28-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
deacetylcefotaxime desacetylcefotaxime desacetylcefotaxime, monosodium salt desacetylcefotaxime, monosodium salt, (6R-trans)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of dCTX?
A1: Like other cephalosporins, dCTX exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, disrupting the transpeptidation process essential for peptidoglycan cross-linking. [] This weakens the bacterial cell wall, leading to cell lysis and death.
Q2: Does dCTX contribute to the overall antibacterial effect of cefotaxime?
A2: Yes, despite its lower intrinsic activity, dCTX contributes significantly to the overall efficacy of cefotaxime therapy. Research suggests that dCTX acts synergistically with cefotaxime against a wide range of bacteria, including Enterobacteriaceae and Streptococcus faecalis. [, ] This synergistic interaction enhances bacterial killing and broadens the spectrum of activity. []
Q3: Are there instances where dCTX exhibits greater activity than cefotaxime?
A3: Interestingly, dCTX displays greater potency than cefotaxime against certain bacterial species. For instance, it demonstrates 1-2 log2 dilutions greater activity against Pseudomonas acidovorans and Pseudomonas cepacia. []
Q4: How is dCTX metabolized and eliminated?
A4: dCTX is primarily eliminated through renal excretion. [] Studies indicate that greater than 80% of the administered dose of cefotaxime (which is metabolized to dCTX) is recovered in the urine. []
Q5: Does renal impairment affect the pharmacokinetics of dCTX?
A5: Yes, renal insufficiency significantly impacts the elimination half-life of dCTX. In patients with severe renal impairment, the half-life of dCTX is markedly prolonged compared to patients with normal renal function. [, ]
Q6: What is the impact of hemodialysis on dCTX levels?
A6: Hemodialysis effectively reduces the half-life of both cefotaxime and dCTX, necessitating dose adjustments in patients undergoing this treatment modality. []
Q7: Does the route of cefotaxime administration influence dCTX levels?
A7: Both intravenous and intramuscular administration of cefotaxime result in measurable serum concentrations of dCTX. [] Studies have demonstrated good absorption of cefotaxime following intramuscular injection, leading to the formation of dCTX. []
Q8: Does dCTX penetrate well into body tissues and fluids?
A8: Research indicates that dCTX demonstrates good penetration into various body compartments, including brain abscesses [], human myometrium [], and bronchial secretions. [, ] This penetration is crucial for achieving therapeutic concentrations at the site of infection.
Q9: Which bacterial species are particularly susceptible to dCTX?
A9: dCTX demonstrates notable activity against a wide range of Gram-negative bacteria, including Enterobacteriaceae. [, ] It also exhibits activity against Streptococcus faecalis. []
Q10: Are there bacteria that exhibit resistance to dCTX?
A10: While dCTX possesses a broad spectrum of activity, certain bacteria demonstrate resistance. This includes some strains of Morganella morganii, Pseudomonas aeruginosa, Serratia marcescens, Providencia spp., and Bacteroides fragilis. [, ] Notably, Bacteroides thetaiotaomicron often displays elevated MICs to dCTX, requiring high concentrations for synergistic killing with cefotaxime. []
Q11: Does dCTX offer any advantages over cefotaxime against beta-lactamase-producing bacteria?
A11: Yes, dCTX demonstrates greater stability against certain beta-lactamases compared to cefotaxime. This enhanced stability is particularly notable against enzymes produced by Bacteroides fragilis, Proteus vulgaris, and the k-1 enzyme of Enterobacter-Klebsiella. [, ] This characteristic contributes to the overall efficacy of cefotaxime therapy against beta-lactamase-producing organisms.
Q12: Can bacteria develop resistance to dCTX?
A12: Although not extensively documented, bacterial resistance mechanisms against dCTX likely exist. Given its structural similarity to cefotaxime, cross-resistance to other cephalosporins is also possible. Continuous surveillance and monitoring of bacterial susceptibility patterns are crucial to guide appropriate antibiotic use and minimize the emergence and spread of resistance.
Q13: What are the clinical implications of the synergistic interaction between cefotaxime and dCTX?
A13: The synergy between cefotaxime and dCTX significantly enhances the overall antibacterial effect, potentially leading to improved clinical outcomes in treating infections caused by susceptible organisms. This synergistic interaction allows for less frequent dosing of cefotaxime while maintaining therapeutic efficacy. []
Q14: What are the potential advantages of using cefotaxime over other antibiotics in specific clinical scenarios, considering its metabolism to dCTX?
A14: Cefotaxime, due to its favorable pharmacokinetic properties and its metabolism to the active metabolite dCTX, might be advantageous in treating infections where both agents exhibit synergistic activity or where dCTX demonstrates good penetration and individual potency. This consideration becomes particularly relevant in cases involving difficult-to-treat infections caused by susceptible organisms.
Q15: Are there specific patient populations where the use of cefotaxime, considering its metabolism to dCTX, requires special considerations?
A15: Yes, careful consideration is necessary when administering cefotaxime to patients with impaired renal function due to the altered pharmacokinetics of both cefotaxime and dCTX in this population. [] Dosage adjustments and close monitoring of renal function are crucial to prevent potential drug accumulation and toxicity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


